Acetaminophen
Overview
Description
. It is commonly used to treat mild to moderate pain, such as headaches, muscle aches, and fever. Unlike nonsteroidal anti-inflammatory drugs, acetaminophen does not have significant anti-inflammatory properties .
Mechanism of Action
Target of Action
Acetaminophen, also known as paracetamol, primarily targets the cyclooxygenase (COX) enzymes in the central nervous system . It is believed to inhibit the COX-3 isoform, which is expressed in the brain and spinal cord . This inhibition decreases the synthesis of prostaglandins, hormone-like substances that play a key role in the generation of pain and fever .
Mode of Action
It works primarily in the central nervous system, increasing the body’s pain threshold and reducing fever . It is also suggested that a metabolite of this compound, AM404, may control pain by activating the endocannabinoid system — receptors and signaling molecules in the nervous system that regulate pain .
Biochemical Pathways
This compound is metabolized in the liver through three primary pathways: glucuronidation, sulfation, and oxidation . The majority of the drug is converted to pharmacologically inactive glucuronide and sulfate conjugates, which are then excreted in the urine . A small fraction of this compound is oxidized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI) .
Pharmacokinetics
This compound has high oral bioavailability and reaches peak plasma concentration approximately 90 minutes after ingestion . It is primarily metabolized in the liver and to a lesser extent in the kidney and intestine . The liver is the main organ implicated in the metabolism of this compound, converting it to pharmacologically inactive glucuronide and sulfate conjugates, and a minor fraction to the reactive metabolite NAPQI . The metabolites are then excreted in the urine .
Result of Action
The primary therapeutic effects of this compound are its analgesic (pain-relieving) and antipyretic (fever-reducing) properties . The production of the toxic metabolite napqi can lead to oxidative stress and mitochondrial damage, particularly in cases of overdose . This can result in hepatotoxicity, or liver damage .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of this compound in various water sources has raised concerns about its ecotoxicological profile . Moreover, the metabolism and action of this compound can be affected by individual factors such as age, liver function, and the presence of other drugs . It’s important to note that while this compound is safe at therapeutic doses, overdose can lead to serious health consequences, including liver failure .
Biochemical Analysis
Biochemical Properties
Acetaminophen is metabolized in the liver where a toxic byproduct is produced that can be removed by conjugation with glutathione . The metabolism of this compound includes sulfation, glucuronidation, and conjugation with glutathione .
Cellular Effects
The toxic byproduct of this compound metabolism can cause liver damage . This damage is mitigated by the production of glutathione, which is stimulated by the standard treatment for overdose, N-acetyl-cysteine (NAC) .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism in the liver to produce a toxic byproduct. This byproduct can cause liver damage unless it is conjugated with glutathione and removed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound and its metabolites have been studied over time. These studies have shown that the toxic effects of this compound can be mitigated by the administration of NAC, which stimulates the production of glutathione .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, this compound is safe, but at high doses, it can cause liver damage .
Metabolic Pathways
This compound is involved in several metabolic pathways in the liver, including sulfation, glucuronidation, and conjugation with glutathione .
Transport and Distribution
This compound is transported in the body through the plasma and is distributed to the liver for metabolism .
Subcellular Localization
Within liver cells, this compound is metabolized in the cytoplasm. The toxic byproduct of this metabolism can cause damage to the liver cells unless it is conjugated with glutathione and removed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetaminophen is synthesized through the acetylation of p-aminophenol with acetic anhydride. The reaction involves the conversion of the amine group of p-aminophenol to an amide group, forming this compound and acetic acid as a by-product . The reaction is typically carried out in a water bath at around 85°C, followed by recrystallization to purify the crude product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The crude product is then subjected to purification processes, such as recrystallization, to obtain pharmaceutical-grade this compound .
Chemical Reactions Analysis
Types of Reactions: Acetaminophen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are often used.
Major Products Formed:
Oxidation: N-acetyl-p-benzoquinone imine (NAPQI)
Reduction: Various reduced forms of this compound
Substitution: Substituted this compound derivatives
Scientific Research Applications
Acetaminophen has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of drug synthesis and reaction mechanisms.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Comparison with Similar Compounds
Ibuprofen: A nonsteroidal anti-inflammatory drug with analgesic, antipyretic, and anti-inflammatory properties.
Aspirin: Another nonsteroidal anti-inflammatory drug with similar properties but a higher risk of gastrointestinal side effects.
Naproxen: A nonsteroidal anti-inflammatory drug with a longer duration of action compared to acetaminophen.
Uniqueness of this compound:
Lack of Anti-inflammatory Effect: Unlike nonsteroidal anti-inflammatory drugs, this compound does not have significant anti-inflammatory properties, making it suitable for patients who require pain relief without anti-inflammatory effects.
This compound remains a vital compound in both clinical and research settings due to its effectiveness and relatively low side effect profile when used appropriately.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVAJINKPMORJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2, Array | |
Record name | 4-HYDROXYACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20492 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PARACETAMOL | |
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Record name | acetaminophen | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Acetaminophen | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020006 | |
Record name | Acetaminophen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxyacetanilide is an odorless white crystalline solid. Bitter taste. pH (saturated aqueous solution) about 6. (NTP, 1992), Colorless solid; [ICSC] Odorless white solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR CRYSTALLINE POWDER. | |
Record name | 4-HYDROXYACETANILIDE | |
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Record name | Acetaminophen | |
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URL | https://haz-map.com/Agents/11360 | |
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Record name | Acetaminophen | |
Source | Human Metabolome Database (HMDB) | |
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Record name | PARACETAMOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Boiling Point |
>500, >500 °C | |
Record name | Acetaminophen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00316 | |
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Solubility |
>22.7 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 72 °F (NTP, 1992), very slightly soluble in cold water but greater solubility in hot water, In water, 14,000 mg/L at 25 °C, Very slightly soluble in cold water, soluble in boiling water, Freely soluble in alcohol; soluble in methanol, ethanol, dimethylformamide, ethylene dichloride, acetone, ethyl acetate; slightly soluble in ether; practically insoluble in petroleum ether, pentane, benzene, 14 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.4 (moderate) | |
Record name | SID56422763 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 4-HYDROXYACETANILIDE | |
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Record name | Acetaminophen | |
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Record name | ACETAMINOPHEN | |
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Record name | Acetaminophen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001859 | |
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Record name | PARACETAMOL | |
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Density |
1.293 at 70 °F (NTP, 1992) - Denser than water; will sink, 1.293 g/cu cm at 21 °C, 1.3 g/cm³ | |
Record name | 4-HYDROXYACETANILIDE | |
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Record name | ACETAMINOPHEN | |
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Vapor Density |
Relative vapor density (air = 1): 5.2 | |
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Vapor Pressure |
0.000007 [mmHg], 6.29X10-5 mm Hg at 25 °C | |
Record name | Acetaminophen | |
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Mechanism of Action |
According to its FDA labeling, acetaminophen's exact mechanism of action has not been fully established - despite this, it is often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to its ability to inhibit the cyclooxygenase (COX) pathways. It is thought to exert central actions which ultimately lead to the alleviation of pain symptoms. One theory is that acetaminophen increases the pain threshold by inhibiting two isoforms of cyclooxygenase, COX-1 and COX-2, which are involved in prostaglandin (PG) synthesis. Prostaglandins are responsible for eliciting pain sensations. Acetaminophen does not inhibit cyclooxygenase in peripheral tissues and, therefore, has no peripheral anti-inflammatory effects. Though acetylsalicylic acid (aspirin) is an irreversible inhibitor of COX and directly blocks the active site of this enzyme, studies have shown that acetaminophen (paracetamol) blocks COX indirectly. Studies also suggest that acetaminophen selectively blocks a variant type of the COX enzyme that is unique from the known variants COX-1 and COX-2. This enzyme has been referred to as _COX-3_. The antipyretic actions of acetaminophen are likely attributed to direct action on heat-regulating centers in the brain, resulting in peripheral vasodilation, sweating, and loss of body heat. The exact mechanism of action of this drug is not fully understood at this time, but future research may contribute to deeper knowledge., Acetaminophen produces analgesia and antipyresis by a mechanism similar to that of salicylates. Unlike salicylates, however, acetaminophen does not have uricosuric activity. There is some evidence that acetaminophen has weak anti-inflammatory activity in some nonrheumatoid conditions (e.g., in patients who have had oral surgery). ... Acetaminophen lowers body temperature in patients with fever but rarely lowers normal body temperature. The drug acts on the hypothalamus to produce antipyresis; heat dissipation is increased as a result of vasodilation and increased peripheral blood flow., The effects of acetaminophen on cyclooxygenase activity have not been fully determined. Acetaminophen is a weak, reversible, isoform-nonspecific cyclooxygenase inhibitor at dosages of 1 g daily. The inhibitory effect of acetaminophen on cyclooxygenase-1 is limited, and the drug does not inhibit platelet function. Therapeutic doses of acetaminophen appear to have little effect on cardiovascular and respiratory systems; however, toxic doses may cause circulatory failure and rapid, shallow breathing., Acetaminophen (N-acetyl-p-aminophenol (APAP)) is the most common antipyretic/analgesic medicine worldwide. If APAP is overdosed, its metabolite, N-acetyl-p-benzo-quinoneimine (NAPQI), causes liver damage. However, epidemiological evidence has associated previous use of therapeutic APAP doses with the risk of chronic obstructive pulmonary disease (COPD) and asthma. The transient receptor potential ankyrin-1 (TRPA1) channel is expressed by peptidergic primary sensory neurons. Because NAPQI, like other TRPA1 activators, is an electrophilic molecule, /the researchers/ hypothesized that APAP, via NAPQI, stimulates TRPA1, thus causing airway neurogenic inflammation. NAPQI selectively excites human recombinant and native (neuroblastoma cells) TRPA1. TRPA1 activation by NAPQI releases proinflammatory neuropeptides (substance P and calcitonin gene-related peptide) from sensory nerve terminals in rodent airways, thereby causing neurogenic edema and neutrophilia. Single or repeated administration of therapeutic (15-60 mg/kg) APAP doses to mice produces detectable levels of NAPQI in the lung, and increases neutrophil numbers, myeloperoxidase activity, and cytokine and chemokine levels in the airways or skin. Inflammatory responses evoked by NAPQI and APAP are abated by TRPA1 antagonism or are absent in TRPA1-deficient mice. This novel pathway, distinguished from the tissue-damaging effect of NAPQI, may contribute to the risk of COPD and asthma associated with therapeutic APAP use., Acetaminophen is at present one of the most commonly used analgesics and antipyretics. Recent evidence has suggested that oxidative stress is involved in the mechanism of acetaminophen intoxication. Paraoxonase-1 (PON1) plays an important role as an endogenous free-radical scavenging molecule. The aim of this study was to evaluate the influence of serum PON1 activity and oxidative stress in patients with acetaminophen intoxication. A total of 20 patients with acetaminophen intoxication and 25 healthy controls were enrolled. Serum total antioxidant capacity (TAC), lipid hydroperoxide (LOOH) levels, and paraoxonase and arylesterase activities were measured spectrophotometrically. The serum TAC levels and the paraoxonase and arylesterase activities were significantly lower in patients with acetaminophen intoxication compared with controls (all, p < 0.001), while the serum LOOH levels were significantly higher (p < 0.001). Results suggest that decreased PON1 activity seems to be associated with increased oxidative stress in patients with acetaminophen intoxication. Measuring serum PON1 activity may be useful in assessing the development of toxicity risk in acetaminophen toxicity. It would be useful to recommend vitamins with antioxidant effects such as vitamins C and E along with medical treatments., For more Mechanism of Action (Complete) data for ACETAMINOPHEN (9 total), please visit the HSDB record page. | |
Record name | Acetaminophen | |
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Color/Form |
Large monoclinic prisms from water | |
CAS No. |
103-90-2 | |
Record name | 4-HYDROXYACETANILIDE | |
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Record name | Acetaminophen | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(4-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetaminophen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Paracetamol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACETAMINOPHEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362O9ITL9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ACETAMINOPHEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetaminophen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001859 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PARACETAMOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
336 to 342 °F (NTP, 1992), 168-172, 168 °C, MP: 169-170.5 °C, 170 °C, 169-170 °C | |
Record name | 4-HYDROXYACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20492 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetaminophen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00316 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACETAMINOPHEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetaminophen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001859 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PARACETAMOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.